![molecular formula C15H16N4O3 B2454868 N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide CAS No. 2034363-15-8](/img/structure/B2454868.png)
N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.318. The purity is usually 95%.
The exact mass of the compound N-(3-hydroxypyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including anti-proliferative effects, toxicity profiles, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound can be represented as follows:
This structure combines a pyridine ring with a cyclopentapyridazine moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anti-cancer properties and toxicity.
Anti-Proliferative Effects
Recent studies have highlighted the anti-proliferative effects of similar pyridazinone derivatives against different cancer cell lines. For instance:
- Colon Cancer : Compounds similar to this structure exhibited significant cytotoxicity against HCT116 human colon carcinoma cells. The anti-proliferative activity was assessed using cell viability assays and was enhanced in the presence of pro-inflammatory factors like serotonin .
- Liver Cancer : Other pyridazinone derivatives demonstrated selective cytotoxicity against liver cancer cells (HEP3B), indicating that modifications in the structure can lead to varying degrees of activity against specific cancers .
Toxicity Profiles
Toxicity assessments using the Artemia salina lethality test indicated that several derivatives had LC50 values greater than 100 µg/mL, suggesting low toxicity at certain concentrations. This is a promising characteristic for compounds intended for therapeutic use .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyridazinone derivatives reveal critical insights into how structural modifications influence biological activity:
Compound | Substituent | Anti-Proliferative Activity (%) | Toxicity (LC50 µg/mL) |
---|---|---|---|
A | H | 45 | >100 |
B | p-F | 55 | >100 |
C | p-OH | 90 | >100 |
D | p-NO2 | 70 | <100 |
This table summarizes the effects of various substituents on the anti-proliferative activity and toxicity of related compounds. Notably, compounds with hydroxyl and fluoro groups showed enhanced activity compared to those with nitro groups .
Case Studies
- Case Study on HCT116 Cells : A study synthesized several new pyridazinones and evaluated their effects on HCT116 cells. The results indicated that compounds with specific substitutions could effectively inhibit cell proliferation while maintaining low toxicity levels .
- In Vivo Studies : Further investigations into in vivo models demonstrated that certain derivatives could limit tumor growth without significant side effects, reinforcing their potential as therapeutic agents in cancer treatment .
Propriétés
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-9(15(22)17-14-12(20)6-3-7-16-14)19-13(21)8-10-4-2-5-11(10)18-19/h3,6-9,20H,2,4-5H2,1H3,(H,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWYKRSQHDBLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC=N1)O)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.